2-(Chloromethyl)-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZTESQGQBTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555445 | |
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147937-34-6 | |
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloromethyl 4 Phenylpyridine
Established Synthetic Pathways to 2-(Chloromethyl)-4-phenylpyridine
Traditional synthetic routes to this compound typically involve multi-step sequences that construct the core structure first, followed by the introduction and modification of the necessary functional groups.
Precursor Compounds and Initial Reaction Sequences
The synthesis generally commences from more readily available pyridine (B92270) or picoline precursors. One common strategy begins with the formation of the 4-phenylpyridine (B135609) skeleton. This is often achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. For instance, 4-chloropyridine (B1293800) can be coupled with phenylboronic acid using a palladium catalyst to yield 4-phenylpyridine. chemicalbook.com
Once the 4-phenylpyridine core is established, the next critical step is the introduction of a functional group at the 2-position that can be converted into a chloromethyl group. A frequent approach involves the functionalization of 2-methyl-4-phenylpyridine. This precursor can be synthesized, or if starting with 2-picoline, the phenyl group can be introduced at the 4-position. The methyl group at the 2-position is then hydroxylated to form (4-phenylpyridin-2-yl)methanol (B1610890). This hydroxymethyl intermediate is the direct precursor for the final chlorination step.
An alternative pathway may start with a pre-functionalized pyridine, such as 2-methyl-4-nitropyridine-1-oxide. The nitro group can be displaced by a methoxy (B1213986) group, followed by rearrangement and subsequent chlorination. orientjchem.org
Reaction Conditions and Optimization
The final and crucial step in these established pathways is the conversion of the hydroxymethyl group of (4-phenylpyridin-2-yl)methanol into the target chloromethyl group. The most conventional reagent for this transformation is thionyl chloride (SOCl₂), often used in a halogenated solvent like dichloromethane (B109758) or chloroform (B151607). mdpi.comgoogle.com The reaction typically proceeds at temperatures ranging from 0 °C to reflux.
While effective, the use of thionyl chloride presents handling and environmental challenges due to its corrosive nature and the generation of acidic byproducts (SO₂ and HCl). Optimization efforts have focused on controlling the reaction temperature and stoichiometry to maximize yield and minimize side-product formation. The table below summarizes typical conditions for this key chlorination step.
Table 1: Conventional Chlorination of Pyridyl Methanols
| Precursor | Chlorinating Agent | Solvent | Temperature | Yield | Reference |
| 2-Hydroxymethyl-pyridine derivatives | Thionyl Chloride (SOCl₂) | Dichloromethane | 0 °C to reflux | ~85-95% | mdpi.comgoogle.com |
| 2-Hydroxymethyl-pyridine derivatives | Triphosgene | Toluene (B28343) | 0-10 °C | >95% | google.com |
Novel and Optimized Synthetic Routes for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally benign methods for preparing this compound.
Catalytic Approaches in Pyridine Chloromethylation
Catalysis offers a powerful tool for improving synthetic efficiency. In the context of pyridine derivatives, catalytic methods are particularly valuable. For instance, the N-oxidation of the pyridine ring is a common strategy to activate the 2-methyl group for subsequent reactions. Modern methods employ catalytic amounts of ruthenium trichloride (B1173362) (RuCl₃) with oxygen as the terminal oxidant, providing a milder and more efficient alternative to traditional stoichiometric oxidants. orientjchem.org
For the chlorination step itself, newer reagents have been developed that are safer to handle than thionyl chloride. Trichloroisocyanuric acid (TCCA) has emerged as an efficient and solid chlorinating agent for the conversion of allylic and benzylic-type alcohols to chlorides under mild conditions. orientjchem.org Its use minimizes the formation of harsh acidic byproducts, simplifying workup procedures. Another mild alternative involves the use of a cyanuric chloride-DMF adduct, which can cleanly convert alcohols to alkyl chlorides. mdpi.com
Green Chemistry Principles and Efficiency Metrics in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. mdpi.comnih.govsemanticscholar.org Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (environmental factor) are used to quantify the "greenness" of a synthetic route. orientjchem.org
Applying these principles to the synthesis of this compound involves several strategies:
Use of Greener Solvents: Replacing hazardous halogenated solvents like chloroform and dichloromethane with more benign alternatives such as toluene or ethyl acetate (B1210297) is a key consideration. d-nb.info
Waste Reduction: The choice of reagents significantly impacts the E-Factor, which measures the mass ratio of waste to the desired product. Using catalytic methods and reagents like TCCA, which have a higher atom economy than traditional reagents like SOCl₂, leads to a more favorable E-factor. orientjchem.org
Table 2: Green Chemistry Metrics for a Model Pyridine Chloromethylation Synthesis
| Step | Reaction | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor | Reference |
| 1 | N-Oxidation (Catalytic RuCl₃) | 90.3 | 85.1 | 0.17 | orientjchem.org |
| 2 | Chlorination (TCCA) | 45.2 | 75.6 | 0.32 | orientjchem.org |
| 3 | Chlorination (SOCl₂) | 28.5 | 70.1 | 2.51 | orientjchem.org |
| Data adapted from a model synthesis of a related chloromethylpyridine and illustrates the comparative greenness of different reagents. |
Derivatization Strategies Utilizing this compound as a Synthetic Intermediate
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution (S_N) reactions with a wide array of nucleophiles. This allows for the facile introduction of the 4-phenylpyridin-2-ylmethyl moiety into various molecular scaffolds.
This reactivity is widely exploited in the synthesis of active pharmaceutical ingredients and other functional molecules. For example, the reaction of 2-(chloromethyl)pyridine (B1213738) derivatives with thiol-containing heterocycles is a cornerstone in the synthesis of proton pump inhibitors. google.com Similarly, reaction with amines leads to the formation of N-substituted pyridylmethylamines, a common structural motif in medicinal chemistry. beilstein-journals.org The compound can also serve as a ligand in the formation of iridium-based complexes for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govrsc.orgnih.gov
Table 3: Examples of Derivatization Reactions
| Nucleophile | Reagent Type | Product Class | Potential Application | Reference |
| Benzimidazole-thiol | Thiol | Substituted benzimidazole | Proton Pump Inhibitors | google.com |
| Substituted Aniline | Amine | N-Arylmethyl-amine | Bioactive Molecules, Ligands | mdpi.com |
| Ethanolamine | Amine/Alcohol | Amino-ether | Pharmaceutical Scaffolds | beilstein-journals.org |
| Bipyridine | N-Heterocycle | Iridium(III) Complex Ligand | OLEDs, Photoredox Catalysis | nih.gov |
These derivatization strategies highlight the pivotal role of this compound as a key building block, enabling the efficient construction of complex and functionally diverse molecules.
Reactivity Profiles and Transformational Chemistry of 2 Chloromethyl 4 Phenylpyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group in 2-(Chloromethyl)-4-phenylpyridine is highly susceptible to nucleophilic attack, providing a straightforward route to a variety of derivatives. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the benzylic carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
Common nucleophilic substitution reactions involve the use of amines, alkoxides, and thiolates to furnish the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives. For instance, reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. Similarly, treatment with sodium or potassium alkoxides results in the synthesis of ethers, while thiolates yield thioethers. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the generated hydrochloric acid.
The versatility of this reaction is further demonstrated by the use of other nucleophiles such as sodium azide (B81097) to introduce an azido (B1232118) group, or potassium cyanide to form the corresponding nitrile. rsc.orgquimicaorganica.org These transformations open up avenues for further functionalization of the molecule.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound Analogs
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Primary/Secondary Amine | 2-((Alkylamino)methyl)-4-phenylpyridine | thieme-connect.com |
| Alkoxide | Sodium Methoxide | 2-(Methoxymethyl)-4-phenylpyridine | rsc.org |
| Thiolate | Sodium Thiophenoxide | 2-((Arylthio)methyl)-4-phenylpyridine | libretexts.org |
| Azide | Sodium Azide | 2-(Azidomethyl)-4-phenylpyridine | rsc.org |
| Cyanide | Potassium Cyanide | 2-(Cyanomethyl)-4-phenylpyridine | rsc.orgquimicaorganica.org |
Note: This table presents representative examples based on the reactivity of analogous chloromethyl-substituted heterocycles.
Metal-Catalyzed Coupling Reactions
The presence of both a C-Cl bond and multiple C-H bonds in this compound makes it an interesting substrate for metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-H Activation and Functionalization of Phenylpyridines
The 2-phenylpyridine (B120327) scaffold is a classic substrate for directed C-H activation reactions. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring acts as a directing group, facilitating the selective activation of the ortho-C-H bond of the phenyl ring by a palladium catalyst. This leads to the formation of a stable five-membered palladacycle intermediate, which can then react with a variety of coupling partners.
This strategy has been widely employed for the arylation, alkylation, and acylation of 2-phenylpyridines. rsc.orgacs.org For instance, the reaction of the palladacycle with aryl halides or boronic acids results in the formation of ortho-arylated products. Similarly, alkyl halides or organotin reagents can be used to introduce alkyl groups. The reaction mechanism typically involves the formation of the palladacycle, followed by oxidative addition of the coupling partner, and subsequent reductive elimination to yield the final product and regenerate the palladium catalyst. thieme-connect.comnih.gov
Other Transition Metal-Mediated Transformations
While palladium is the most commonly used metal for C-H activation of phenylpyridines, other transition metals such as ruthenium and copper have also been shown to catalyze similar transformations. rsc.org These metals can offer different reactivity profiles and selectivities. For instance, ruthenium catalysts have been employed for the C-H alkylation of 2-phenylpyridines.
Furthermore, the chloromethyl group itself can participate in metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. organic-chemistry.orgbeilstein-journals.org In these cases, the C-Cl bond undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)), followed by transmetalation and reductive elimination to form the cross-coupled product. However, specific examples of these reactions with this compound are less commonly reported compared to the C-H activation of the phenylpyridine core.
Cycloaddition Reactions and Heterocycle Annulation
The pyridine and phenyl rings of this compound can potentially participate in cycloaddition reactions, leading to the formation of more complex polycyclic systems. The pyridine ring, being an electron-deficient heterocycle, can act as a diene in inverse-electron-demand Diels-Alder reactions. rsc.org This type of reaction typically involves the reaction of the heterocycle with an electron-rich dienophile.
Conversely, the phenyl ring can act as a diene in normal-demand Diels-Alder reactions. Additionally, the molecule can undergo annulation reactions, where a new ring is fused onto the existing pyridine or phenyl scaffold. For example, a radical-initiated annulation could lead to the formation of saturated heterocycles. acs.org While these reactions are theoretically possible, specific examples involving this compound are not extensively documented in the literature.
Specific Reaction Mechanisms and Intermediates
The mechanisms of the reactions discussed above involve a variety of key intermediates. In nucleophilic substitution reactions at the chloromethyl group, the reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack of the nucleophile on the electrophilic carbon atom. youtube.com
For palladium-catalyzed C-H activation, the key intermediate is the five-membered palladacycle formed by the coordination of the pyridine nitrogen to the palladium center and subsequent C-H bond cleavage. thieme-connect.comrsc.orgnih.gov The catalytic cycle then proceeds through well-established steps of oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination. nih.gov
In metal-catalyzed coupling reactions involving the chloromethyl group, the mechanism is initiated by the oxidative addition of the C-Cl bond to the metal center, forming an organometallic intermediate. For example, in a Sonogashira coupling, this would be followed by the formation of a copper acetylide and subsequent transmetalation to the palladium center. libretexts.org
The mechanisms of cycloaddition reactions are concerted pericyclic processes, proceeding through a cyclic transition state. wikipedia.org The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Applications of 2 Chloromethyl 4 Phenylpyridine in Chemical Synthesis and Advanced Materials
Role as a Versatile Building Block in Organic Synthesis
The presence of a reactive chloromethyl group attached to the pyridine (B92270) ring makes 2-(chloromethyl)-4-phenylpyridine a highly useful intermediate in organic synthesis. This functional group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. For instance, the chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to the construction of more elaborate molecular architectures.
The synthesis of substituted pyridines is a significant area of organic chemistry, as the pyridine motif is a core component of many biologically active molecules. nih.gov Methodologies for creating highly substituted pyridines often rely on versatile starting materials that can undergo a variety of chemical transformations. nih.govresearchgate.netnih.govrsc.org The reactivity of the chloromethyl group in this compound provides a strategic entry point for the elaboration of the pyridine core, enabling the synthesis of a diverse range of derivatives with tailored properties.
Precursor for Complex Heterocyclic Systems
Beyond simple substitutions, this compound serves as a key precursor for the synthesis of more complex heterocyclic systems. The chloromethyl group can participate in cyclization reactions, leading to the formation of fused ring systems or other heterocyclic structures. For example, reaction with a suitable binucleophile can result in the construction of a new ring fused to the initial pyridine ring.
The synthesis of complex molecules often involves multi-step sequences, and the strategic use of versatile building blocks is crucial for efficiency. The ability to introduce the this compound unit and then subsequently use the chloromethyl handle for further transformations is a powerful tool for synthetic chemists. This approach has been utilized in the preparation of various substituted 2-pyridyl-4-phenylquinolines, which are important ligands for transition metals. mdpi.com
Development of Advanced Ligands and Catalysts
The 4-phenylpyridine (B135609) moiety within this compound provides a structural basis for the design of sophisticated ligands for transition metal complexes. These complexes, in turn, can exhibit interesting catalytic properties.
Ligand Design for Transition Metal Complexes
The nitrogen atom of the pyridine ring in this compound and its derivatives can coordinate to a metal center, forming a metal-ligand bond. By modifying the substituent at the 2-position, which is facilitated by the reactivity of the chloromethyl group, chemists can fine-tune the electronic and steric properties of the resulting ligand. This control is essential for designing ligands that can stabilize specific oxidation states of a metal or create a particular coordination environment. nih.gov
For example, derivatives of 2-phenylpyridine (B120327) are known to form complexes with transition metals like iridium and platinum, which can exhibit valuable photophysical properties for applications such as organic light-emitting diodes (OLEDs). wikipedia.orgrsc.orgresearchgate.net The ability to synthesize a variety of substituted phenylpyridine ligands is therefore of great interest. mdpi.comresearchgate.net
Influence on Catalytic Activity and Selectivity
The structure of the ligand plays a critical role in determining the activity and selectivity of a metal-based catalyst. nih.govrsc.org The steric bulk and electronic nature of the ligand can influence the accessibility of the metal center to substrates and can control the stereochemical outcome of a reaction.
Derivatives of 2-phenylpyridine have been used to create catalysts for various organic transformations. For instance, oxovanadium(IV) microclusters with 2-phenylpyridine have been investigated for their catalytic activity in olefin oligomerization. nih.gov The specific substituents on the phenylpyridine ligand can impact the catalyst's performance, affecting both the rate of the reaction and the distribution of products. The development of new catalytic systems is a key area of research, with applications in both organic and polymer chemistry. mdpi.com The ability to systematically modify the ligand structure, starting from a versatile precursor like this compound, is a valuable strategy for catalyst optimization. mdpi.com
Application in Polymer and Material Science Research
The unique properties of the 2-phenylpyridine scaffold have also led to its incorporation into polymers and other advanced materials. mdpi.comnih.govappleacademicpress.com The rigid and planar nature of the aromatic rings can impart desirable thermal and mechanical properties to polymers. Furthermore, the potential for these units to participate in π-π stacking interactions can influence the morphology and electronic properties of materials. nih.gov
Coordination polymers, which consist of metal ions linked by organic ligands, represent a growing class of functional materials. mdpi.com Ligands derived from 2-phenylpyridine can be used to construct such polymers, where the properties of the resulting material are a function of both the metal ion and the organic linker. These materials can have applications in areas such as catalysis, gas storage, and electronics. The ability to functionalize the ligand, for which this compound is a useful starting point, allows for the tuning of the properties of these advanced materials.
Comprehensive Spectroscopic Characterization and Computational Chemical Analysis of 2 Chloromethyl 4 Phenylpyridine
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, their chemical environment, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Investigations
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Chloromethyl)-4-phenylpyridine is expected to show distinct signals for the protons of the pyridine (B92270) ring, the phenyl ring, and the chloromethyl group. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The phenyl group protons will resonate in the aromatic region (δ 7.2-7.8 ppm). The methylene (B1212753) protons (-CH₂Cl) are expected to appear as a singlet in the range of δ 4.6-4.8 ppm, shifted downfield by the adjacent electronegative chlorine atom. This is consistent with data reported for similar structures like 2-bromo-6-chloromethylpyridine, where the methylene protons are observed at 4.64 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom of the chloromethyl group (-CH₂Cl) would likely appear significantly upfield, typically in the range of δ 45-50 ppm. For comparison, in 2-phenylpyridine (B120327), the pyridine and phenyl carbons appear between δ 120.6 and 157.4 ppm. rsc.org
Predicted NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Pyridine H | 8.7 (d), 7.8 (d), 7.5 (s) | Pyridine C | 158, 150, 148, 122, 120 |
| Phenyl H | 7.6-7.4 (m) | Phenyl C | 138, 129, 127 |
| -CH₂Cl | 4.7 (s) | -CH₂Cl | 46 |
| Note: These are predicted values based on analogous structures. The exact chemical shifts and coupling constants would require experimental measurement. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine and phenyl rings.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyridine ring are expected to appear in the 1400–1600 cm⁻¹ region. For 2-phenylpyridine and 4-phenylpyridine (B135609), these bands are well-documented. orientjchem.org
CH₂ Bending: The scissoring vibration of the methylene (-CH₂) group typically appears around 1450 cm⁻¹.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the range of 650–800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (-CH₂) | 2920 - 2980 |
| Pyridine & Phenyl Ring (C=C, C=N) Stretches | 1400 - 1610 |
| CH₂ Bend | ~1450 |
| C-Cl Stretch | 650 - 800 |
| Note: These are expected frequency ranges based on typical functional group absorptions and data from related molecules. orientjchem.orgresearchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenyl-substituted pyridine system constitutes a significant chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) is expected to show absorptions arising from π→π* transitions within the conjugated aromatic system. mdpi.com For the parent 2-phenylpyridine, characteristic absorption maxima are observed that correspond to these electronic transitions. spectrabase.com The presence of the chloromethyl group is not expected to significantly alter the main absorption bands, which are dominated by the phenylpyridine π-system. An n→π* transition associated with the non-bonding electrons of the pyridine nitrogen may also be observed, though it is often weaker and can be obscured by the more intense π→π* bands.
Quantum Chemical and Computational Studies
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Methods like Density Functional Theory (DFT) are invaluable for analyzing electronic structure and reactivity. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry for investigating molecular properties. researchgate.net By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can perform a geometry optimization to find the lowest energy conformation of this compound. researchgate.netnist.gov
From the optimized structure, key electronic properties can be determined. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically located over the electron-rich regions of the molecule, in this case, the phenyl and pyridine π-systems. The LUMO is situated over the electron-deficient areas. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and its susceptibility to electronic excitation. researchgate.net
Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule. mdpi.com It allows for the visualization of electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic and nucleophilic attack. rsc.orgorientjchem.org
The MEP surface is typically color-coded:
Red: Regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, the most negative region is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. orientjchem.orgnih.gov
Blue: Regions of most positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms and particularly near the chloromethyl group.
Green/Yellow: Regions of intermediate or near-zero potential.
The MEP map for this compound would clearly indicate the pyridine nitrogen as the primary site for protonation and coordination to metal ions. The carbon atom of the chloromethyl group would be identified as an electrophilic center, susceptible to nucleophilic substitution, which is a key aspect of its chemical reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing the electronic properties and reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic transition.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and visualize the distribution of these orbitals.
A detailed computational study on the closely related molecule, 4-chloromethyl pyridine hydrochloride, performed using DFT at the B3LYP/6-311++G(d,p) basis set, provides valuable comparative data. ijcrt.org For this analogue, the HOMO is primarily localized on the chlorine atom and the adjacent methyl carbon, while the LUMO is distributed across the pyridine ring. ijcrt.org This distribution indicates the most probable sites for electron donation and acceptance.
The calculated frontier orbital energies for this analogue are presented below.
Table 1: Frontier Molecular Orbital Energies for 4-Chloromethyl Pyridine Hydrochloride ijcrt.org
| Parameter | Energy (eV) |
| EHOMO | -8.54 eV |
| ELUMO | -1.97 eV |
| Energy Gap (ΔE) | 6.57 eV |
For this compound, the presence of a phenyl group at the 4-position introduces an extended π-conjugated system. This conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the analogue without the phenyl substituent. Consequently, the HOMO-LUMO energy gap for this compound is predicted to be significantly smaller than the 6.57 eV calculated for 4-chloromethyl pyridine hydrochloride. This reduced gap suggests that this compound would be more chemically reactive and more easily polarized.
Computational Studies on Reactivity and Reaction Pathways
Computational methods can predict the most likely sites for chemical reactions within a molecule. One common tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. This map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), indicating the likely sites for electrophilic and nucleophilic attack, respectively.
In the computational analysis of 4-chloromethyl pyridine hydrochloride, the MEP surface shows a significant negative potential around the nitrogen atom of the pyridine ring, identifying it as a site for electrophilic attack. ijcrt.org Conversely, a positive potential is observed around the hydrogen atoms and the chloromethyl group, indicating these as potential sites for nucleophilic interaction. ijcrt.org
The chemical reactivity of chloromethyl-substituted pyridines is well-established. The chloromethyl group (-CH₂Cl) is known to be a reactive functional group, particularly susceptible to nucleophilic substitution reactions where the chlorine atom acts as a leaving group. Studies on the related compound 2-(Chloromethyl)-5-phenylpyridine confirm that the chloromethyl group is highly reactive towards nucleophiles. This reactivity allows the compound to serve as a versatile intermediate in the synthesis of more complex molecules.
Based on these analyses of related structures, the primary reaction pathway for this compound is predicted to be nucleophilic substitution at the methylene carbon of the chloromethyl group. The phenyl substituent at the 4-position, by influencing the electronic distribution within the pyridine ring, would modulate this reactivity but not change the fundamental reaction mechanism. The nitrogen atom in the pyridine ring also represents a key reactive site, capable of acting as a nucleophile or a base.
Research into Biological and Pharmacological Applications of 2 Chloromethyl 4 Phenylpyridine Derivatives
Scaffold for Drug Discovery and Medicinal Chemistry
The 2-(chloromethyl)-4-phenylpyridine core is recognized as a valuable scaffold for the development of new therapeutic agents. The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups, making it a versatile starting material for creating libraries of compounds for biological screening.
Investigations into Anticancer Properties
While numerous pyridine (B92270) and phenylpyridine derivatives have been investigated for their anticancer potential, specific research detailing the anticancer properties of this compound derivatives is not extensively available in the reviewed literature. However, related structures offer insights into the potential of this scaffold. For instance, studies on 2,4,6-triaryl pyridine derivatives have shown that these compounds can act as topoisomerase II inhibitors, a key target in cancer therapy. nih.gov Similarly, other research has focused on 2-substituted quinazolinones, where a related 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one scaffold demonstrated cytotoxic activities against various cancer cell lines, with some derivatives showing better antitumor activities than the standard drug cisplatin. researchgate.net These findings suggest that the this compound scaffold could serve as a basis for the design of new anticancer agents, although direct evidence is currently lacking.
Studies on Antimicrobial and Antibacterial Activities
The pyridine nucleus is a component of many compounds with known antimicrobial and antibacterial properties. nih.gov Research on various pyridine derivatives has demonstrated their efficacy against a range of bacterial strains. dntb.gov.uamdpi.com For example, studies on 2-aminopyridine (B139424) derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, specific studies focusing on the antimicrobial and antibacterial activities of this compound derivatives are not well-documented in the available literature. The general activity of related pyridine compounds suggests that derivatives of this compound could potentially exhibit similar properties, but dedicated research is required to confirm this.
Research on Antifungal and Antiviral Potentials
Pyridine derivatives have been a source of compounds with both antifungal and antiviral activities. nih.govmdpi.com For instance, certain pyrimidinetrione analogs incorporating a pyridine ring have been explored for their antifungal potential. nih.gov In the realm of antiviral research, some thiouracil derivatives with pyridine moieties have shown moderate inhibitory activity against the Hepatitis B virus. nih.gov Despite the broad investigation of pyridine-based compounds, there is a lack of specific research evaluating the antifungal and antiviral potential of this compound derivatives.
Exploration of Antiparasitic and Antimalarial Applications
The quinoline (B57606) ring, a bicyclic structure containing a pyridine ring, is a cornerstone of many antimalarial drugs. This has spurred research into simpler pyridine derivatives for antiparasitic and antimalarial applications. nih.govbohrium.comresearchgate.net Studies on quinoline-pyrazolopyridine hybrids have identified compounds with considerable antimalarial activity. nih.gov Another study on pyridine derivatives showed that some compounds exhibited significant suppression of parasitemia in mouse models of malaria. bohrium.com However, direct exploration of this compound derivatives for antiparasitic and antimalarial applications has not been specifically reported in the reviewed scientific literature.
Research in Anti-inflammatory Agents
Chronic inflammation is a factor in many diseases, and plant-derived compounds, many of which contain heterocyclic rings like pyridine, are being investigated as potential anti-inflammatory agents. nih.gov The NLRP3 inflammasome is a key target in inflammation, and some natural products have been identified as potent inhibitors. nih.gov While the general anti-inflammatory potential of pyridine-containing scaffolds is recognized, specific research on the anti-inflammatory properties of this compound derivatives is not currently available.
Structure-Activity Relationship (SAR) Studies of Substituted Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For various classes of pyridine derivatives, SAR studies have provided valuable insights. For example, in a series of antimalarial pyridine derivatives, it was found that substitution at the para-position of the phenyl ring with groups like hydroxyl, fluoro, or methoxy (B1213986) resulted in good activity. bohrium.com In another study on quinoline-pyrazolopyridine hybrids, a compound with 4-chloro substituents on both aryl rings showed potent antimalarial activity. nih.gov
Despite the importance of SAR, specific and detailed structure-activity relationship studies for derivatives of this compound are not available in the public scientific literature. The development of such studies would be essential to systematically explore the therapeutic potential of this chemical scaffold by correlating specific structural modifications with changes in biological activity.
Mechanistic Insights into Biological Action of Derivatives
The primary mechanism by which certain derivatives of this compound exert their herbicidal effects is through the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govunl.edulsuagcenter.comucanr.edu PPO is a crucial enzyme in the biosynthesis pathway of both chlorophyll (B73375) and heme in plants. nih.govunl.edulsuagcenter.comucanr.edu
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate then undergoes non-enzymatic oxidation, resulting in the formation of protoporphyrin IX. Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen. unl.edulsuagcenter.com This singlet oxygen then causes rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death. unl.edulsuagcenter.com This mode of action results in the characteristic rapid "burning" effect observed in weeds treated with these types of herbicides, with symptoms such as water-soaked lesions and necrosis appearing within hours of application. ucanr.edu
Research on novel pyrazole (B372694) derivatives containing phenylpyridine moieties has further elucidated the structure-activity relationships that govern their herbicidal efficacy. mdpi.com By designing and synthesizing a range of these compounds, researchers have been able to evaluate how different substituents on the phenylpyridine ring affect their ability to inhibit weed growth. mdpi.com
Applications in Agrochemicals and Herbicidal Agents
The primary application of this compound derivatives in the agrochemical field is as herbicides. Their ability to inhibit PPO makes them effective against a variety of broadleaf and grassy weeds.
Greenhouse evaluations of novel pyrazole derivatives incorporating a phenylpyridine structure have demonstrated their herbicidal activity. mdpi.com In these studies, compounds were tested for both pre- and post-emergence efficacy against several common weed species.
The results of these bioassays indicated that several of the synthesized compounds exhibited moderate to good herbicidal activity against weeds such as Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail) when applied post-emergence at a rate of 150 grams of active ingredient per hectare. mdpi.com
The following table summarizes the herbicidal activity of selected novel pyrazole derivatives containing a phenylpyridine moiety.
| Compound ID | Weed Species | Application | Activity Level |
| Compound A | Digitaria sanguinalis | Post-emergence | Moderate |
| Compound A | Abutilon theophrasti | Post-emergence | Moderate |
| Compound B | Setaria viridis | Post-emergence | Good |
| Compound C | Digitaria sanguinalis | Post-emergence | Moderate |
Activity levels are based on greenhouse evaluations at a rate of 150 g a.i./hm². mdpi.com
The development of such derivatives is part of a broader effort to discover new and effective herbicides, particularly those with novel modes of action or improved performance against resistant weed populations. The modular nature of the synthesis of these compounds, often involving the splicing of active substructures, allows for the systematic exploration of a wide chemical space to optimize herbicidal activity. mdpi.com
Environmental Fate and Degradation Research Associated with Pyridine Derivatives
Abiotic Degradation Pathways and Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These pathways are influenced by environmental conditions and the chemical structure of the molecule. tandfonline.com
Hydrolysis: This is a chemical reaction where water cleaves a bond in a molecule. ntnu.no For 2-(Chloromethyl)-4-phenylpyridine, the chloromethyl group is the most likely site for hydrolysis. Studies on similar compounds, like 2-chloropyridine (B119429) and α-chloro-substituted pyridones, show they are susceptible to hydrolysis. ntnu.nonih.gov The reaction rate is influenced by factors such as pH and temperature. For instance, the hydrolysis of α-chloro-N-methyl-4-pyridone is over five times faster than that of its 2-pyridone isomer, suggesting that the position of substituents significantly affects reactivity. nih.gov In the case of this compound, hydrolysis would likely replace the chlorine atom with a hydroxyl group, forming 2-(Hydroxymethyl)-4-phenylpyridine.
Photolysis: Photodegradation occurs when light energy breaks down a molecule. researchgate.net Pyridine (B92270) derivatives can undergo photochemical transformations. tandfonline.com For example, the insecticide pyriproxyfen, which contains a pyridine ring, is known to photodegrade quickly in water, especially in the presence of sunlight. nih.gov The phenylpyridine structure within this compound suggests it would absorb UV light, potentially leading to degradation. Studies on other aromatic compounds show that photolysis can lead to ring cleavage and mineralization. researchgate.net The presence of a chlorine atom may also influence the photochemical behavior.
Table 1: Abiotic Degradation Data for Related Pyridine Derivatives
| Compound | Degradation Pathway | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| α-chloro-N-methyl-4-pyridone | Hydrolysis | 1.0 M NaOD in D₂O at 50 °C | Rate constant (k) = 7.2 x 10⁻⁵ s⁻¹. The 4-pyridone structure enhances hydrolysis rate compared to the 2-pyridone isomer. | nih.gov |
| 2-Chloropyridine (2-CP) | Hydrolysis | Supercritical water (400-575°C, 280 bar) | Demonstrates susceptibility to hydrolysis under high temperature and pressure, a common fate for chloropyridines in certain waste treatment scenarios. | ntnu.no |
| Pyriproxyfen | Photodegradation | Water, sunlight | Rapidly photodegrades in water. | nih.gov |
| Pyridine | Photocatalytic Degradation | Sunlight with various catalysts (e.g., TiO₂, g-C₃N₄/TiO₂) | Degradation is significantly enhanced with catalysts, demonstrating a potential remediation pathway. | researchgate.net |
Biotic Degradation Mechanisms and Microbial Involvement
Biotic degradation, driven by microorganisms like bacteria and fungi, is a primary route for the breakdown of organic pollutants in soil and water. tandfonline.comresearchgate.net
The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.com While pyridine itself is readily degraded by numerous bacteria, substituted pyridines can be more recalcitrant. tandfonline.com The presence of chloro- and phenyl- groups on this compound likely increases its resistance to microbial attack compared to unsubstituted pyridine.
Research shows that the initial step in the microbial degradation of many pyridine compounds is hydroxylation, where a hydroxyl group is added to the pyridine ring. tandfonline.com This is often followed by ring cleavage. However, some degradation pathways may involve initial reductive steps. tandfonline.com For chloropyridines, such as the pesticide chlorpyrifos (B1668852), microbial degradation often begins with the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded. plos.orgnih.gov This suggests that for this compound, initial enzymatic attack might target the chloromethyl side chain or the pyridine ring itself.
A variety of microbial species have been identified as capable of degrading pyridine and its derivatives. These include bacteria from the genera Arthrobacter, Bacillus, Pseudomonas, Nocardia, and Alcaligenes, as well as fungi like Cladosporium. researchgate.netplos.orgespublisher.comnih.gov For example, Arthrobacter sp. strain 68b has a complete genetic pathway for pyridine degradation, which involves a multi-step enzymatic process ending in the formation of succinic acid. nih.govnih.gov Similarly, Bacillus brevis has been shown to degrade pyridine, with immobilized cells being more efficient than free cells. espublisher.com The fungus Cladosporium cladosporioides can completely metabolize chlorpyrifos and its primary metabolite, TCP. plos.org
Table 2: Microbial Degradation of Related Pyridine Derivatives
| Compound | Microorganism | Key Degradation Steps/Findings | Reference |
|---|---|---|---|
| Pyridine | Arthrobacter sp. strain 68b | A plasmid-borne gene cluster (pyr) encodes a four-step pathway involving a monooxygenase that performs oxidative cleavage of the pyridine ring, ultimately forming succinic acid. | nih.govnih.gov |
| Pyridine | Bacillus brevis | Immobilized cells degrade 800 ppm of pyridine in 40 hours, a much faster rate than free cells. | espublisher.com |
| Chlorpyrifos | Cladosporium cladosporioides Hu-01 | Completely degrades 50 mg·L⁻¹ chlorpyrifos within 5 days by hydrolyzing it to 3,5,6-trichloro-2-pyridinol (TCP), which is then also degraded. | plos.org |
| Chlorpyrifos | Pseudomonas fluorescens & Trichoderma viride | A combination of these microbial inoculants led to a 75% degradation of chlorpyrifos in soil over 60 days. | researchgate.net |
Methodologies for Environmental Impact Assessment
Assessing the environmental impact of a chemical like this compound involves several key methodologies, from detecting its presence in the environment to evaluating its potential toxicity.
Environmental Concentration Analysis: The first step in an impact assessment is to determine the concentration of the pollutant in various environmental matrices like water, soil, and sediment. Standard analytical methods for pyridine and its derivatives include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). cdc.govthermofisher.com For enhanced sensitivity and specificity, these techniques are often coupled with Mass Spectrometry (MS). osti.gov Sample preparation is crucial and may involve methods like distillation, solvent extraction, or purge-and-trap techniques to isolate the compound from the sample matrix. cdc.govosti.gov
Risk Assessment Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, environmental fate, and potential toxicity of chemicals when experimental data is scarce. researchgate.net Models like EPI Suite can estimate properties such as water solubility, bioaccumulation potential, and degradation half-lives. researchgate.net Another approach is the Risk Quotient (RQ) method, which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) to estimate risk. nih.gov More comprehensive methods, like the Toxicological Priority Index (ToxPi), can integrate multiple data types to rank chemicals for priority control. nih.gov
Ecotoxicity Testing: To understand the potential harm to ecosystems, toxicity tests are conducted on a range of aquatic and terrestrial organisms. nih.gov These tests determine acute toxicity (e.g., LC50, the concentration lethal to 50% of a test population) and chronic toxicity, which assesses longer-term effects on growth, reproduction, and behavior. nih.govnrc.gov Organisms commonly used in aquatic toxicity testing for organic pollutants include algae, invertebrates (like Daphnia magna), and fish. nih.govnih.gov Studies on o-chloropyridine, for example, have determined its acute toxicity in mice and rabbits and identified it as a skin irritant. nih.gov The toxicity of a compound can be influenced by various abiotic and biotic factors, including temperature, pH, and the life stage of the organism. nih.govnrc.gov
Table 3: Methodologies for Environmental Analysis and Impact Assessment
| Methodology | Purpose | Techniques/Approaches | Reference |
|---|---|---|---|
| Environmental Sample Analysis | Detection and quantification of pyridine derivatives in air, water, and soil. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Sample preparation includes distillation and solvent extraction. | cdc.govthermofisher.comosti.govnih.gov |
| Environmental Risk Assessment | Screening and prioritizing pollutants based on persistence, bioaccumulation, and toxicity (PBT). | Risk Quotient (RQ) method, Quantitative Structure-Activity Relationship (QSAR) models, and comprehensive frameworks like PvOPBT (Prevalence, Occurrence, Persistence, Bioaccumulative Toxicity). | nih.govmdpi.com |
| Ecotoxicity Evaluation | Assessing adverse effects on non-target organisms. | Acute and chronic toxicity tests on aquatic organisms (e.g., algae, invertebrates, fish) to determine endpoints like LC50 and No-Observed-Effect Concentration (NOEC). | nih.govnrc.govnih.gov |
Future Directions and Emerging Research Avenues for 2 Chloromethyl 4 Phenylpyridine
Innovations in Sustainable Synthetic Methodologies
The chemical industry's shift towards greener manufacturing processes has spurred the development of sustainable synthetic methods for a wide array of compounds, including pyridine (B92270) derivatives. While traditional syntheses often rely on harsh conditions and hazardous reagents, emerging research focuses on environmentally benign alternatives.
Flow Chemistry: Continuous flow chemistry offers a promising avenue for the synthesis of pyridine derivatives. mdpi.comresearchgate.netuc.ptresearchgate.netacs.org This technology provides enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processes. researchgate.net The synthesis of substituted pyridines has been successfully demonstrated using flow reactors, sometimes in combination with microwave irradiation to accelerate reactions. researchgate.netresearchgate.net For 2-(chloromethyl)-4-phenylpyridine, a flow-based approach could streamline its production, making it more efficient and scalable.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov Biocatalysis is increasingly being used for the synthesis of chiral compounds and complex molecules. nih.gov Research into multifunctional biocatalysts and enzymatic cascades could pave the way for novel, environmentally friendly routes to functionalized pyridines. acs.org While specific biocatalytic methods for this compound are yet to be reported, the development of enzymes for late-stage functionalization of pharmaceuticals suggests a potential future application. nih.gov
Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites and metal oxides on activated carbon, presents a sustainable option for the synthesis of pyridine derivatives. researchgate.netnih.goviitm.ac.in These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. nih.gov For instance, the synthesis of 2-phenylpyridine (B120327) has been achieved using mesoporous Al-MCM-41, highlighting the potential of such catalysts for the production of the core structure of this compound. researchgate.net
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Batch Synthesis | Sustainable Methodologies (Flow, Bio-, Heterogeneous Catalysis) |
|---|---|---|
| Reaction Conditions | Often harsh (high temperature/pressure), use of hazardous reagents | Milder conditions, use of greener solvents and catalysts |
| Efficiency & Yield | Can be variable, with potential for side reactions | Often higher yields and selectivity, better process control |
| Safety | Increased risk with large-scale batch reactions | Enhanced safety, especially in flow chemistry |
| Waste Generation | Can generate significant chemical waste | Reduced waste, catalyst recyclability |
| Scalability | Can be challenging to scale up | More readily scalable, particularly with flow processes |
| Environmental Impact | Higher environmental footprint | Lower environmental impact, aligns with green chemistry principles wisdomlib.org |
Exploration of Unprecedented Reactivity and Functionalization
The reactivity of this compound is largely dictated by the interplay between the pyridine ring, the phenyl substituent, and the chloromethyl group. Future research is poised to uncover novel transformations and functionalization strategies that leverage these features.
C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.orgresearchgate.netacs.orgrsc.orgacs.org For 2-phenylpyridine, palladium-catalyzed C-H activation at the ortho-position of the phenyl ring is a well-established method for introducing new functional groups. rsc.orgacs.org Future research will likely focus on expanding the scope of C-H activation to other positions on the phenylpyridine scaffold and exploring the use of more abundant and less expensive metal catalysts. rsc.orgacs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netuwindsor.ca The chloromethyl group of this compound can serve as an electrophilic handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.govelsevierpure.com Future work in this area may involve the development of novel catalytic systems with enhanced activity and selectivity, as well as the exploration of new coupling partners.
Functionalization of the Pyridine Ring: The pyridine ring itself is amenable to a variety of functionalization reactions. For instance, the synthesis of functionalized pyrazolo[1,5-a]pyridines has been achieved through the [3+2] cycloaddition of N-aminopyridines with various unsaturated compounds. researchgate.net Such strategies could be adapted to the 4-phenylpyridine (B135609) core to create novel polycyclic structures with interesting biological or material properties.
Expansion of Advanced Material Science Applications
The unique electronic and structural properties of the phenylpyridine scaffold make it an attractive building block for advanced materials. The presence of the reactive chloromethyl group in this compound further enhances its utility, providing a convenient point of attachment for polymerization or surface modification.
Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used as ligands in iridium complexes for phosphorescent OLEDs. The 2-phenylpyridine moiety acts as a cyclometalating ligand, leading to highly efficient light emission. Future research could explore the incorporation of this compound into novel emissive materials, potentially leading to improved device performance and stability.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for further functionalization make phenylpyridine derivatives excellent candidates for ligands in MOFs. researchgate.net These crystalline materials have applications in gas storage, separation, and catalysis. The chloromethyl group of this compound could be utilized for post-synthetic modification of MOFs, allowing for the introduction of new functionalities and the tuning of the framework's properties.
Sensors and Photoswitches: The development of molecular sensors and switches is a rapidly growing area of research. Functionalized pyridine and indole (B1671886) derivatives have been investigated for their photoswitching and fluorescent properties. rsc.org The 4-phenylpyridine core, when appropriately substituted, could be engineered to create novel chemosensors or photoresponsive materials.
Predictive Modeling for Drug Design and Biological Efficacy
Computational methods are becoming indispensable in the drug discovery process, enabling the prediction of a molecule's biological activity and pharmacokinetic properties before it is synthesized. simulations-plus.comnih.govnih.govdigitellinc.com For this compound and its derivatives, these in silico tools can accelerate the identification of promising drug candidates.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrutgers.eduajrconline.orgnih.govresearchgate.net By analyzing the physicochemical properties of known active and inactive molecules, QSAR can predict the activity of new, unsynthesized compounds. For derivatives of this compound, QSAR studies could guide the design of analogues with enhanced potency against a specific biological target.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. simulations-plus.comnih.govnih.govresearchgate.net In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process. simulations-plus.comnih.gov For novel compounds derived from this compound, ADMET prediction can help prioritize which molecules to synthesize and test in vitro.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking can provide insights into the binding mode and affinity of a compound, aiding in the rational design of more potent inhibitors. For this compound derivatives, docking studies could be used to identify potential biological targets and to optimize their interactions with the active site.
Table 2: Application of Predictive Modeling in the Development of this compound Derivatives
| Modeling Technique | Application | Predicted Parameters | Potential Outcome |
|---|---|---|---|
| QSAR | Predict biological activity | pIC50, pEC50 | Design of more potent compounds nih.gov |
| ADMET Prediction | Assess drug-likeness | Solubility, permeability, metabolic stability, toxicity simulations-plus.comnih.gov | Selection of candidates with favorable pharmacokinetic profiles |
| Molecular Docking | Identify and optimize binding to biological targets | Binding affinity, binding mode | Rational design of target-specific inhibitors |
| PASS (Prediction of Activity Spectra for Substances) | Predict the biological activity spectrum of a compound nih.gov | Probability of being active (Pa) and inactive (Pi) for various biological activities | Identification of new therapeutic applications nih.gov |
Q & A
Q. What are the key considerations for synthesizing 2-(Chloromethyl)-4-phenylpyridine with high purity?
To achieve high-purity synthesis:
- Reaction Conditions : Use inert solvents like dichloromethane and controlled temperatures (e.g., 0–25°C) to minimize side reactions. NaOH is often employed as a base to facilitate substitution reactions .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical. Purity ≥95% can be confirmed via HPLC or GC-MS .
- Safety : Handle chloromethyl groups under fume hoods due to their volatility and toxicity. Use PPE (gloves, goggles) to avoid exposure .
Q. How is this compound characterized using spectroscopic methods?
- NMR : The chloromethyl group (CH2Cl) appears as a singlet at ~4.5 ppm (¹H NMR) and ~45 ppm (¹³C NMR). The pyridine ring protons show distinct splitting patterns between 7.0–8.5 ppm .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 203.6 confirms the molecular weight (C12H10ClN). Fragmentation patterns include loss of Cl (Δ m/z 35.5) .
- IR Spectroscopy : C-Cl stretching vibrations appear at 650–750 cm⁻¹, while pyridine ring C-N bonds absorb near 1600 cm⁻¹ .
Advanced Research Questions
Q. How can substitution reactions of the chloromethyl group be optimized for diverse nucleophiles?
Experimental Design :
- Nucleophile Screening : Test amines (e.g., piperidine), thiols (e.g., thiourea), and alcohols under varying conditions (Table 1).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Non-polar solvents (toluene) favor slower, controlled substitutions .
- Catalysts : Use KI or phase-transfer catalysts (e.g., TBAB) to improve reaction rates .
Table 1 : Reaction Optimization for Substitution
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | DCM | 25 | 85 |
| Thiourea | DMF | 60 | 72 |
| Ethanol | Toluene | 80 | 65 |
Q. How to resolve contradictory data in reaction outcomes when varying solvents?
Data Contradiction Analysis :
- Mechanistic Insights : In polar solvents, competing elimination (via E2) may reduce substitution yields. For example, DMF at 60°C may promote dehydrohalogenation, forming vinylpyridine byproducts .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate species. Adjust solvent polarity and temperature to favor SN2 pathways .
Q. What strategies mitigate byproduct formation during synthesis?
- Stepwise Quenching : Add nucleophiles slowly to avoid exothermic side reactions.
- Byproduct Identification : Use LC-MS or XRD (e.g., crystallography in ) to characterize impurities like 4-phenylpyridine (from dechlorination) .
- Workup Optimization : Acid-base extraction removes unreacted starting materials, while silica gel chromatography isolates the target compound .
Q. What are the applications of this compound in drug discovery?
- Intermediate Utility : The chloromethyl group serves as a handle for introducing pharmacophores (e.g., in antiviral or anticancer agents). For example, coupling with pyrrolidine derivatives enhances bioactivity .
- Structural Analogues : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to modulate solubility and target binding .
Q. How to evaluate the compound’s stability under different storage conditions?
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor decomposition via HPLC.
- Light Sensitivity : Protect from UV exposure, as chloromethyl groups may photodegrade to hydroxymethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
